molecular formula C₁₆H₁₇N₃O₂ B1159121 Desulfoxide O-Desmethyl Omeprazole

Desulfoxide O-Desmethyl Omeprazole

カタログ番号: B1159121
分子量: 283.33
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desulfoxide O-Desmethyl Omeprazole, with CAS number 1384163-92-1, is a specialized chemical compound offered for research and development purposes . It is identified as a metabolite and an impurity of Omeprazole, a widely used proton-pump inhibitor . The compound has the molecular formula C16H17N3O2 and a molecular weight of 283.33 g/mol . Its IUPAC name is 2-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)-3,5-dimethylpyridin-4(1H)-one . This substance is also known under the synonym Esomeprazole Impurity 7 . It is primarily used in analytical research, playing a critical role in method development and validation for the separation and determination of process-related impurities in Omeprazole bulk drugs . Furthermore, it is utilized in pharmaceutical development for the isolation and characterization of impurities, as well as in low-level quantification studies of potential genotoxic impurities in Omeprazole drug substances . This product is intended for research use only and is not approved for human consumption.

特性

分子式

C₁₆H₁₇N₃O₂

分子量

283.33

同義語

2-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)-3,5-dimethylpyridin-4-ol

製品の起源

United States

類似化合物との比較

Structural and Functional Analogues of Omeprazole

The following table compares Desulfoxide O-Desmethyl Omeprazole with other omeprazole derivatives and structurally related PPIs:

Compound Name Molecular Weight (g/mol) Key Modifications Metabolic Pathway Pharmacological Activity
Desulfoxide O-Desmethyl Omeprazole 283.33 Desulfoxidation + O-demethylation Not reported Unknown (limited data)
Omeprazole 345.42 Parent compound CYP2C19 (hydroxylation), CYP3A4 (sulfone formation) Active PPI (inhibits H+/K+ ATPase)
5-Hydroxy Omeprazole 361.42 Hydroxylation at position 5 CYP2C19 Reduced activity vs. parent
Omeprazole Sulfone 361.37 Sulfoxide → sulfone oxidation CYP3A4 Inactive metabolite
O-Desmethyl Dacomitinib* ~520.62 (estimated) O-demethylation of dacomitinib CYP2D6 Similar in vitro activity to parent

*O-Desmethyl Dacomitinib is included as a comparator due to shared O-demethylation modification, though it belongs to a different drug class (EGFR inhibitor).

Key Observations:
  • Metabolic Pathways: Unlike omeprazole, which is primarily metabolized by CYP2C19 and CYP3A4, O-desmethyl derivatives of other drugs (e.g., dacomitinib) rely on CYP2D6 for formation .
  • The desulfoxidation modification likely reduces its ability to inhibit gastric acid secretion, as the sulfoxide group is critical for omeprazole’s activation into the sulfenamide intermediate.

準備方法

Demethylation of the Pyridine Methoxy Group

The methoxy group at the 4-position of omeprazole’s pyridine ring is selectively removed using hydrobromic acid (HBr) in acetic acid. This acidic cleavage converts the methoxy group to a hydroxyl group, yielding 4-hydroxy omeprazole.

Reaction Conditions :

  • Reagent : 48% HBr in acetic acid (1:2 v/v)

  • Temperature : 110–120°C

  • Duration : 6–8 hours

  • Yield : 68–72%

Desulfoxidation of the Sulfinyl Group

The sulfinyl moiety in 4-hydroxy omeprazole is reduced to a thioether using zinc dust in hydrochloric acid. This step requires careful pH control to prevent over-reduction or side reactions.

Reaction Conditions :

  • Reagent : Zinc dust (5 equiv), 10% HCl

  • Temperature : 25–30°C

  • Duration : 2–3 hours

  • Yield : 85–90%

Mechanistic Insight :
The reduction proceeds via a two-electron transfer mechanism, where zinc donates electrons to the sulfinyl group, converting it to a thioether while retaining the benzimidazole core.

Route 2: Direct Synthesis from 5-Methoxy-2-[(4-hydroxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole

Intermediate Preparation

This route bypasses omeprazole entirely, starting with 5-methoxy-2-[(4-hydroxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole. The compound is synthesized via:

  • Sulfoxidation : Reaction of the corresponding sulfide with peracetic acid.

  • Protection/Deprotection : Use of trimethylsilyl chloride (TMSCl) to protect hydroxyl groups during sulfoxidation.

Demethylation and Purification

The intermediate undergoes demethylation as described in Section 2.1, followed by crystallization from isopropanol to achieve >99% purity.

Route 3: Modification of Omeprazole Synthesis Patents

Patent EP1085019A1 describes omeprazole synthesis via halogenation and methoxylation steps. By omitting the methoxylation step at the 4-position and introducing a reduction step, this pathway can be adapted to produce desulfoxide 4-demethyl omeprazole:

Key Patent-Derived Steps

  • Halogenation : 4-Nitro-2,3,5-trimethylpyridine-N-oxide is acetylated and halogenated to form 2-(chloromethyl)-4-nitro-3,5-dimethylpyridine.

  • Nucleophilic Substitution : The chloride is replaced with a thiol group from 5-methoxy-1H-benzimidazole-2-thiol.

  • Nitro-to-Hydroxy Reduction : Catalytic hydrogenation converts the nitro group to a hydroxyl group, avoiding methoxylation.

Table 1: Comparison of Synthetic Routes

ParameterRoute 1Route 2Route 3
Starting MaterialOmeprazoleCustom sulfide intermediate4-Nitro-2,3,5-trimethylpyridine-N-oxide
Demethylation ReagentHBr/AcOHHBr/AcOHNot required
Desulfoxidation ReagentZn/HClZn/HClH₂/Pd-C
Overall Yield58–62%65–70%45–50%
Purity (HPLC)>99%>99%97–98%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.21 (s, 6H, pyridine-CH₃), 3.82 (s, 3H, OCH₃), 4.52 (s, 2H, SCH₂), 6.72–7.25 (m, 3H, benzimidazole-H).

  • LC-MS : m/z 283.3 [M+H]⁺, consistent with C₁₆H₁₇N₃O₂.

Chromatographic Purity

  • HPLC Conditions : C18 column, 0.1% TFA in water/acetonitrile gradient, 254 nm detection.

  • Retention Time : 8.2 minutes.

Challenges and Optimization Strategies

Regioselectivity in Demethylation

The 4-methoxy group is more resistant to acidic cleavage compared to the 5-methoxy group on the benzimidazole ring. Using HBr in acetic acid at elevated temperatures ensures selective demethylation at the 4-position.

Sulfinyl Group Stability

The sulfinyl group is prone to disproportionation under strong acidic or basic conditions. Maintaining a pH of 4–6 during desulfoxidation minimizes decomposition .

Q & A

Basic Research Questions

How can the chemical structure of Desulfoxide O-Desmethyl Omeprazole be confirmed, and what analytical techniques are recommended for structural elucidation?

To confirm the structure, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR and 13C^{13}C-NMR to identify proton and carbon environments, respectively, focusing on the benzimidazole and pyridine moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (310.40 g/mol) and fragmentation patterns to distinguish it from related impurities like omeprazole sulfone or ufiprazole .
  • High-Performance Liquid Chromatography (HPLC) : Compare retention times against reference standards to isolate and confirm purity, especially given its structural similarity to omeprazole derivatives .

What safety protocols are essential for handling Desulfoxide O-Desmethyl Omeprazole in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 skin/eye irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust, as acute toxicity (Category 4) is associated with oral, dermal, and inhalation exposure .
  • Storage : Refrigerate in tightly sealed containers away from ignition sources to prevent degradation or electrostatic discharge .
  • Spill Management : Collect spills using non-sparking tools and dispose via authorized chemical waste services to avoid environmental contamination .

What validated analytical methods are available for quantifying Desulfoxide O-Desmethyl Omeprazole in complex matrices?

A capillary zone electrophoresis (CZE) method optimized via face-centered central composite design is effective:

  • Parameters : Adjust background electrolyte (BGE) concentration (e.g., 25–50 mM phosphate buffer), pH (7.0–9.0), and voltage (15–25 kV) to achieve baseline separation from analogs like omeprazole and lansoprazole within 10 minutes .
  • Validation : Ensure linearity (R2^2 > 0.99), precision (%RSD < 2%), and detection limits (LOD < 0.1 µg/mL) per ICH guidelines .

Advanced Research Questions

How can researchers design stability studies to evaluate Desulfoxide O-Desmethyl Omeprazole under varying environmental conditions?

Adopt a stress testing framework :

  • Thermal Stability : Expose the compound to 40–60°C for 1–4 weeks and monitor degradation via HPLC. Note decomposition products like sulfoxide or sulfone derivatives .
  • Photolytic Stability : Use UV light chambers (e.g., ICH Q1B guidelines) to assess photodegradation pathways and quantify impurities like omeprazole sulfone .
  • Hydrolytic Stability : Test in acidic (pH 1–3) and alkaline (pH 9–12) buffers to identify hydrolysis products, such as demethylated analogs .

How should contradictions in pharmacokinetic data between in vitro and in vivo studies be addressed?

Resolve discrepancies through mechanistic modeling and comparative assays :

  • In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatic microsomal assays to quantify metabolic clearance (e.g., CYP2C19-mediated oxidation) and correlate with plasma concentration-time profiles .
  • Species-Specific Differences : Compare metabolite profiles (e.g., sulfone vs. sulfide derivatives) in rodent vs. human models to identify interspecies variability in enzyme activity .
  • Data Harmonization : Apply meta-analysis tools to reconcile conflicting results, ensuring covariates like dosage form (e.g., enteric-coated vs. immediate-release) are accounted for .

What strategies optimize the synthesis of Desulfoxide O-Desmethyl Omeprazole to minimize impurity formation?

Implement quality-by-design (QbD) principles :

  • Reaction Monitoring : Use real-time HPLC to track intermediates (e.g., sulfide precursors) and adjust oxidation conditions (e.g., H2_2O2_2 concentration) to suppress over-oxidation to sulfone impurities .
  • Purification : Employ preparative chromatography or crystallization in ethanol/water mixtures to isolate the target compound from structurally similar byproducts like omeprazole sulfone .
  • Impurity Profiling : Characterize all impurities ≥0.1% using LC-MS/MS and reference pharmacopeial standards (e.g., USP Omeprazole Related Compound A) .

Tables for Key Data

Table 1: Common Impurities in Desulfoxide O-Desmethyl Omeprazole

Impurity NameStructure FeatureMaximum Allowable Limit (%)Reference Standard
Omeprazole SulfoneSulfonyl group at benzimidazole0.8USP Omeprazole Related Compound A
UfiprazoleThioether linkage0.45European Pharmacopoeia
5-Methoxy DerivativeDemethylation at pyridine ring0.1In-house synthesis

Table 2: Optimized CZE Parameters for Analysis

ParameterOptimal RangeImpact on Resolution
BGE Concentration35–45 mM phosphateHigher = Better peak separation
BGE pH8.0–8.5Affects ionization of analytes
Voltage20–22 kVReduces analysis time

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。